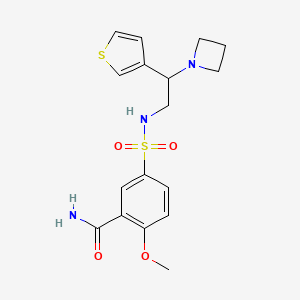

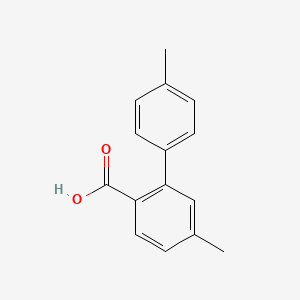

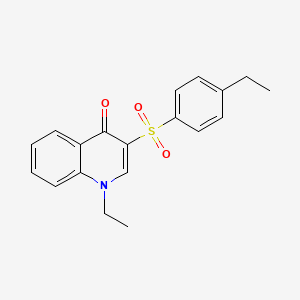

![molecular formula C17H16N2O2S2 B2502030 2-((4-甲氧基苯基)硫代)-N-(2-甲基苯并[d]噻唑-5-基)乙酰胺 CAS No. 941988-07-4](/img/structure/B2502030.png)

2-((4-甲氧基苯基)硫代)-N-(2-甲基苯并[d]噻唑-5-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities, including antagonistic properties against 5-HT2A receptors, hypoglycemic activity, antitumor activity, and antioxidant/anti-inflammatory properties. The structure of the compound suggests the presence of a methoxyphenyl group, a thioether linkage, and a benzothiazole moiety linked to an acetamide group.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, a similar compound, AC90179, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another example is the synthesis of N-(benzo[d]thiazol-2-yl) acetamides, which were synthesized by refluxing benzothiazoles with acetic acid . Additionally, novel acetamide derivatives were synthesized in good yields using conventional, mild reaction conditions . These examples indicate that the synthesis of such compounds is feasible and can be achieved with reasonable yields.

Molecular Structure Analysis

The molecular structure of related compounds often includes hydrogen bonding, which plays a significant role in their photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen bonds with water, creating a three-dimensional network . The presence of hydrogen bonds can significantly influence the stability and crystallinity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their biological activity. For instance, the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was evaluated, indicating that the introduction of different heterocyclic rings can influence their biological properties . Similarly, the introduction of oxadiazole-thiol moieties to acetamide derivatives has been explored for anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their structure. For example, the presence of methoxy groups and thiazolidine rings can influence the lipophilicity and solubility of these compounds, which in turn affects their biological activity and pharmacokinetic properties. Compounds with good antioxidant and anti-inflammatory activities have been identified among synthesized acetamide derivatives, suggesting that specific substitutions on the benzothiazole and thiazolidine rings can enhance these properties .

科学研究应用

影像和诊断应用

该化合物已探索其在影像和诊断应用中的潜力。例如,衍生物 2-(4-甲氧基苯基)-N-(4-甲基苄基)-N-(1-甲基哌啶-4-基)乙酰胺 (AC90179, 4) 表现出快速穿透血脑屏障 (BBB) 的能力,尽管它缺乏 5-HT2A 受体的 PET 配体影像的示踪剂保留或特异性结合 (Prabhakaran 等人,2006)。

药物化学和药物设计

多项研究涉及该化合物的衍生物在潜在药物剂的合成和设计中:

环氧合酶 (COX) 抑制活性:一些衍生物,特别是那些具有 4-甲氧基苯基基团的衍生物,对 COX-2 酶表现出很强的抑制活性,表明在抗炎药中具有潜在用途 (Ertas 等人,2022)。

抗癌和镇痛剂:合成并测试了新型衍生物的抗癌和镇痛活性。一些衍生物对 COX-2、镇痛活性和抗炎活性表现出很高的抑制活性 (Abu‐Hashem 等人,2020)。

抗菌活性:合成了带有 1,3,4-噻二唑部分的苯并噻唑衍生物,并评估了它们的抗菌、抗真菌和抗病毒活性。某些化合物在抗 Xoo 和抗 Rs 作用中表现出比标准药物更好的疗效 (Tang 等人,2019)。

抗肿瘤活性:合成了该化合物的衍生物,并针对各种人类肿瘤细胞系进行了测试,揭示了对某些癌细胞系具有相当大的抗癌活性 (Yurttaş 等人,2015)。

腺苷受体拮抗作用:合成了衍生物,并评估了它们作为人腺苷 A3 受体的选择性拮抗剂,显示出很高的结合亲和力和选择性 (Jung 等人,2004)。

作用机制

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of this compound. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .

Pharmacokinetics

The presence of the methoxy group might influence its metabolic stability, potentially making it a substrate for enzymes like cytochrome P450s .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets .

属性

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-11-18-15-9-12(3-8-16(15)23-11)19-17(20)10-22-14-6-4-13(21-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBSBCOCPNZZES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

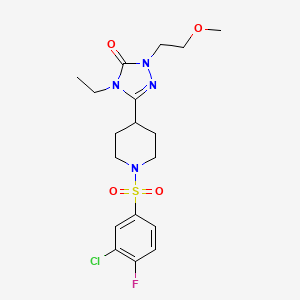

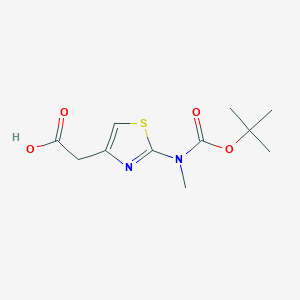

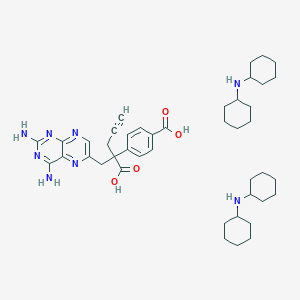

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

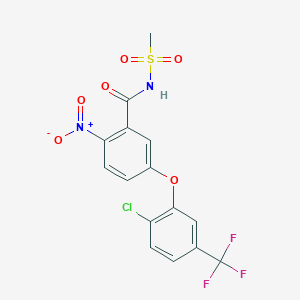

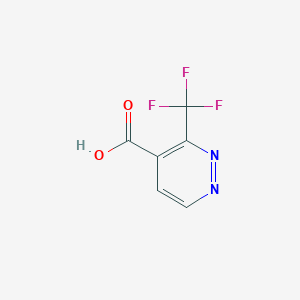

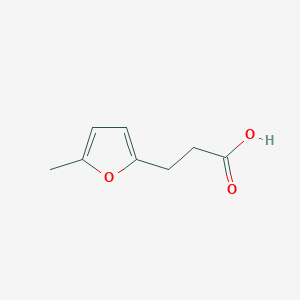

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

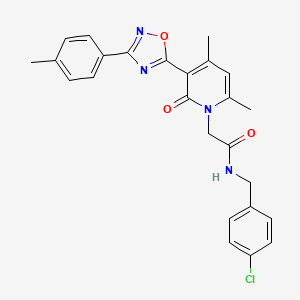

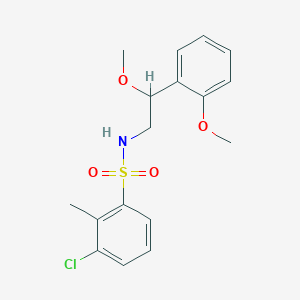

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)